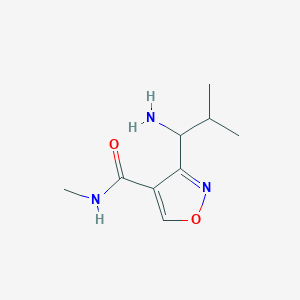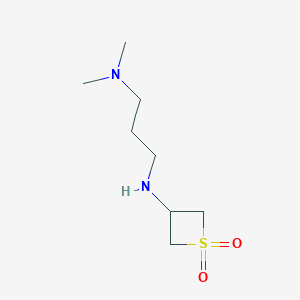
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and is substituted with a dimethylamino group and a propylamino group. The presence of the thietane ring and the dimethylamino group imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often require the use of solvents and controlled temperatures to ensure the formation of the desired product. The oxidation of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings is also a common method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions. Substitution reactions often require the use of nucleophiles such as sodium phenolates or thiophenolate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of new compounds with different substituents on the thietane ring.
Aplicaciones Científicas De Investigación
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. For example, its antidepressant activity is thought to be related to its ability to influence neurotransmitter systems in the brain .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: This compound is used as a carboxyl-activating agent and has applications in peptide synthesis.
Dimethylaminopropyl-Dimethyl Indium: Another compound with a similar dimethylamino group, used in various chemical reactions.
Uniqueness
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide is unique due to its thietane ring structure and the presence of both dimethylamino and propylamino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H18N2O2S |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
N-(1,1-dioxothietan-3-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C8H18N2O2S/c1-10(2)5-3-4-9-8-6-13(11,12)7-8/h8-9H,3-7H2,1-2H3 |
Clave InChI |
OQUQHSJNDZOMGK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


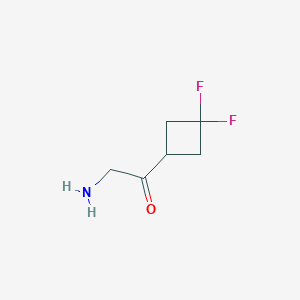
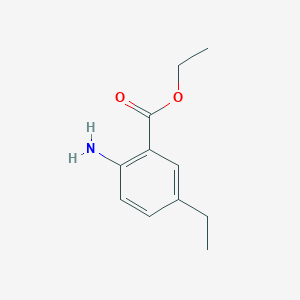
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
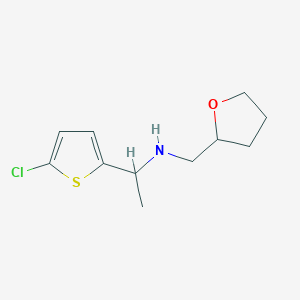
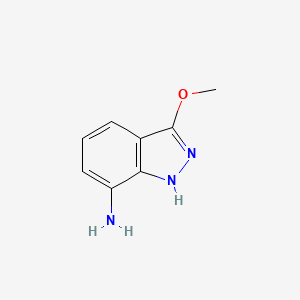
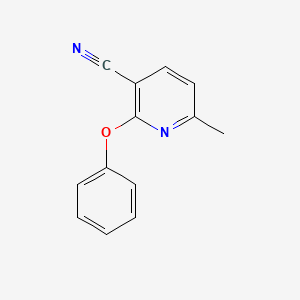
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
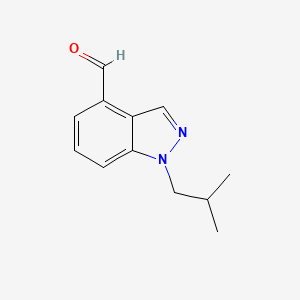
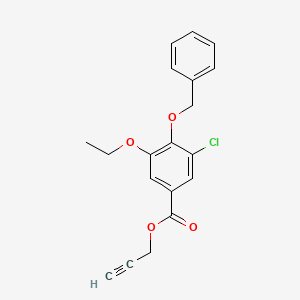

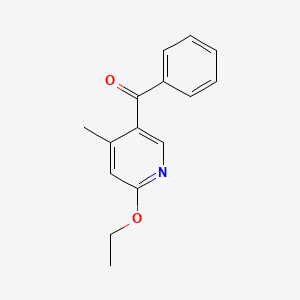
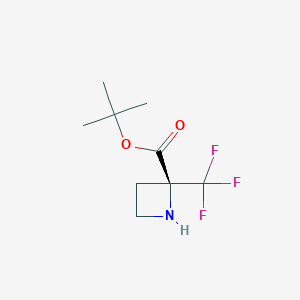
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
